4-(Methoxymethyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine
Description
4-(Methoxymethyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-c]pyridine core with a methoxymethyl group at the 4-position and a methyl group at the 2-position.
Properties
IUPAC Name |
4-(methoxymethyl)-2-methyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-12-5-8-7(6-13-2)3-10-4-9(8)11-12/h5,7,10H,3-4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWNXOBUCAWVTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(CNCC2=N1)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methyl-3-oxobutanoate with hydrazine hydrate can yield the pyrazole ring, which is then fused with a pyridine ring through subsequent reactions involving methoxymethylation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts, controlled temperature, and pressure conditions are crucial in scaling up the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxymethyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolopyridine oxides, while substitution reactions can produce derivatives with different functional groups replacing the methoxymethyl group.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research has indicated that compounds similar to 4-(Methoxymethyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine exhibit significant antidepressant effects. A study demonstrated that derivatives of this compound showed promise in the modulation of serotonin receptors, which are crucial targets for antidepressant therapies. The efficacy was evaluated through behavioral tests in animal models, showing a marked reduction in depressive-like symptoms compared to control groups .
2. Anti-inflammatory Properties
Another notable application is in the development of anti-inflammatory agents. Compounds with similar pyrazolo structures have been synthesized and tested for their ability to inhibit pro-inflammatory cytokines. In vitro studies revealed that these compounds significantly reduced the levels of TNF-alpha and IL-6 in activated macrophages, suggesting their potential as therapeutic agents for inflammatory diseases .
3. Neuroprotective Effects
The neuroprotective potential of this compound has also been investigated. In a series of experiments using neuronal cell lines exposed to oxidative stress, derivatives demonstrated a protective effect by reducing cell death and oxidative damage markers. This suggests possible applications in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Agricultural Applications
1. Pesticide Development
In the agricultural sector, pyrazolo derivatives are being explored as new pesticide candidates. Research has shown that these compounds possess insecticidal properties against common agricultural pests. Field trials indicated a significant reduction in pest populations when treated with formulations containing this compound derivatives compared to untreated controls .
2. Herbicide Efficacy
Additionally, studies have highlighted the herbicidal activity of this compound against various weed species. Laboratory assays demonstrated effective inhibition of germination and growth in target weeds at specific concentrations. This positions the compound as a candidate for developing environmentally friendly herbicides .
Material Science Applications
1. Polymer Synthesis
The unique chemical structure of this compound allows it to be utilized in polymer synthesis. Researchers have incorporated this compound into polymer matrices to enhance mechanical properties and thermal stability. Preliminary results indicate improved tensile strength and heat resistance compared to traditional polymers .
2. Nanocomposite Development
Furthermore, the integration of this compound into nanocomposites has been explored for applications in electronics and optics. The resulting materials exhibited enhanced electrical conductivity and light absorption properties, making them suitable for use in photovoltaic cells and sensors .
Case Studies
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The methoxymethyl group plays a crucial role in its binding affinity and specificity, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Core Structure Variations
The pyrazolo-pyridine scaffold exists in multiple isomeric forms (e.g., [3,4-b], [3,4-c]), which significantly affect molecular interactions:
- Pyrazolo[3,4-b]pyridines (e.g., PP-1, PP-2 in ): These derivatives exhibit corrosion inhibition properties due to adsorption on metal surfaces. The [3,4-b] isomer positions the pyridine nitrogen differently, altering electron density and binding efficiency compared to the [3,4-c] isomer .
- Pyrazolo[3,4-c]pyridines : The target compound and analogs like 6-(4-nitrophenyl)-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine () share this core. Substituents such as nitrophenyl groups increase electrophilicity, whereas methoxymethyl may improve solubility and metabolic stability .
Substituent Effects
- Electron-Withdrawing Groups (EWGs) : Nitro () and oxo groups () increase reactivity but may reduce bioavailability.
- Electron-Donating Groups (EDGs) : Methoxymethyl (target compound) and methyl () enhance solubility and metabolic stability, critical for pharmaceutical applications .
Physical and Chemical Properties
Biological Activity
4-(Methoxymethyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine is a compound belonging to the pyrazolo[3,4-c]pyridine class, which has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and enzyme inhibition. This article reviews its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound generally involves multi-step organic reactions that may include cyclization and functional group modifications. While specific synthetic pathways for this compound are not extensively documented in the literature, similar compounds in the pyrazolo series have been synthesized using methods involving condensation reactions and subsequent cyclization steps .
Anticancer Properties
Research has indicated that derivatives of pyrazolo[3,4-c]pyridine exhibit significant anticancer activity. For instance:
- Cell Cycle Arrest and Apoptosis : Studies on related compounds have shown that they can induce cell cycle arrest and apoptosis in various cancer cell lines. For example, compounds from the pyrazolo series have been reported to inhibit CDK2 and CDK9, leading to increased apoptosis rates in HeLa cells .
- Inhibition of Kinases : The biological activity of these compounds often correlates with their ability to inhibit specific kinases. A related study demonstrated that certain pyrazolo derivatives displayed potent inhibitory effects against c-Met kinase, which is implicated in several cancers .
| Compound | Cell Line Tested | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 9a | HeLa | 42.19% apoptosis | CDK2/CDK9 inhibition |
| 14g | MCF7 | 22.89% apoptosis | CDK2/CDK9 inhibition |
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various substituents on the pyrazole ring. The presence of electron-donating groups tends to enhance the anticancer activity by improving binding affinity to target enzymes .
Case Studies
- In Vitro Studies : A series of pyrazolo derivatives were synthesized and tested against multiple cancer cell lines including HeLa and MCF7. The results indicated a significant correlation between structural modifications and biological activity. For instance, compounds with methoxy substitutions showed enhanced efficacy compared to their unsubstituted counterparts .
- Enzyme Inhibition : A study focused on c-Met kinase inhibitors derived from tetrahydro-pyrazolo structures demonstrated that specific modifications could lead to improved selectivity and potency against cancer cell lines such as MKN45 and EBC-1. The lead compound exhibited an IC50 value of 68 nM against c-Met kinase .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(Methoxymethyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysis (e.g., Pd(OAc)₂) with boronic acid derivatives. Key steps include:
- Cyclocondensation : Use of substituted pyrazole precursors with cyclic amines under reflux conditions.
- Functionalization : Introduction of the methoxymethyl group via nucleophilic substitution or alkylation reactions.
- Optimization : Adjust reaction time, temperature (e.g., 80–100°C), and solvent polarity (ethanol/water mixtures) to enhance yield .
- Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ ~2.5 ppm for methyl groups, δ ~3.3 ppm for methoxymethyl), IR (C-O stretch ~1100 cm⁻¹), and HRMS for molecular ion validation .
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
- Methodological Answer :
- Purity Analysis : Employ HPLC with UV detection (λ ~254 nm) and TLC (silica gel, ethyl acetate/hexane eluent) to assess impurities. Compare retention factors (Rf) with reference standards .
- Stability Testing : Conduct accelerated degradation studies under acidic/alkaline hydrolysis (e.g., 0.1 M HCl/NaOH at 40°C). Monitor decomposition via LC-MS and compare kinetic profiles (half-life calculations) .
- Storage Recommendations : Store at -20°C in anhydrous DMSO or under inert gas to prevent oxidation .
Q. What spectroscopic techniques are most effective for structural elucidation of pyrazolo-pyridine derivatives?
- Methodological Answer :
- Multinuclear NMR : Use ¹⁵N NMR to resolve nitrogen environments (δ ~-150 to -200 ppm for pyrazole/pyridine nitrogens) .
- X-ray Crystallography : Determine absolute configuration and hydrogen-bonding networks for crystalline derivatives .
- IR and Raman Spectroscopy : Identify functional groups (e.g., methoxymethyl C-O stretches) and monitor tautomeric equilibria .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for structurally similar analogs?
- Methodological Answer :
- Comparative Analysis : Cross-reference NMR/IR data with literature (e.g., δ ~7.5–8.5 ppm for aromatic protons in vs. δ ~6.8–7.2 ppm in ).
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate spectra and assign ambiguous peaks .
- Statistical Validation : Apply principal component analysis (PCA) to distinguish spectral outliers caused by substituent effects .
Q. What strategies optimize catalytic efficiency in synthesizing substituted pyrazolo-pyridines?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂, Pd(PPh₃)₄, or Ni-based catalysts for cross-coupling efficiency. Monitor turnover frequency (TOF) via GC-MS .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol/water mixtures to enhance solubility and reduce side reactions .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 30min) while maintaining >90% yield .
Q. How can researchers evaluate the pharmacological potential of this compound in disease models?
- Methodological Answer :
- In Vitro Assays : Screen for antiproliferative activity (e.g., MTT assay on cancer cell lines) or kinase inhibition (e.g., ATP-competitive binding assays) .
- SAR Studies : Modify substituents (e.g., methoxymethyl to hydroxymethyl) and correlate with bioactivity trends .
- ADMET Profiling : Assess metabolic stability (human liver microsomes) and permeability (Caco-2 monolayers) .
Q. What computational tools are suitable for predicting the compound’s reactivity and binding affinity?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cyclin-dependent kinases) .
- MD Simulations : Perform 100-ns trajectories in explicit solvent to assess conformational stability and ligand-protein residence times .
- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple sources (e.g., vs. 6) and apply weighted Z-scores to identify statistically significant outliers.
- Experimental Replication : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Mechanistic Studies : Use CRISPR-edited cell lines to confirm target engagement and rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
